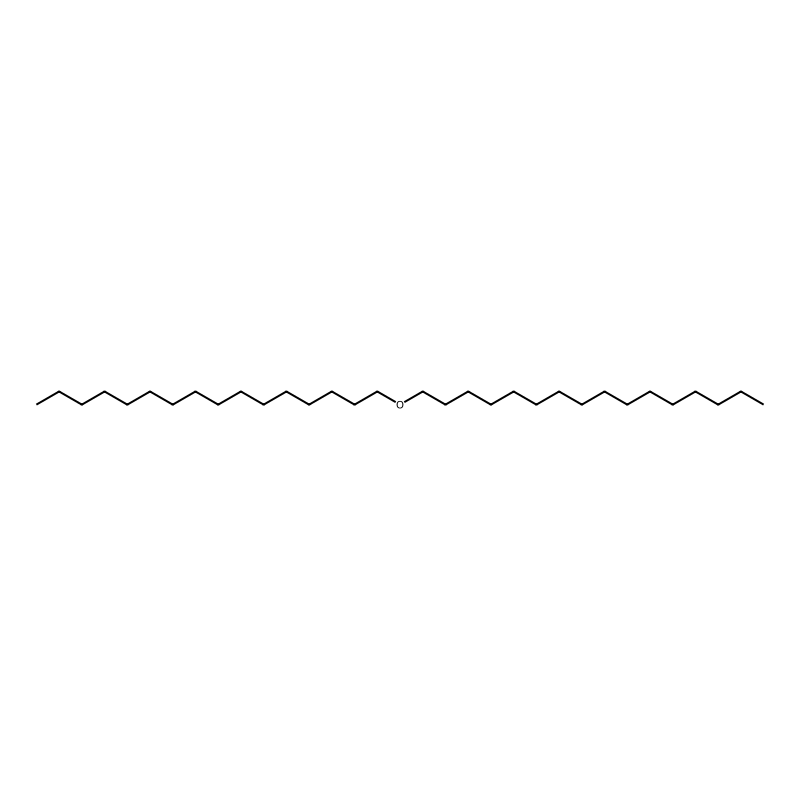

Dihexadecyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Dihexadecyl ether (CAS 4113-12-6), also known as dicetyl ether, is a symmetrical, long-chain (C32) dialkyl ether characterized by its high-purity solid crystalline form and a sharp melting profile between 49 °C and 55 °C . In industrial and pharmaceutical procurement, this compound is primarily valued for its chemically inert ether linkage, which provides absolute hydrolytic stability compared to ester-based waxes[1]. Its unique combination of high latent heat, slight polarity from the central oxygen atom, and resistance to enzymatic degradation makes it a critical raw material for advanced phase change materials (PCMs), robust lipid nanoparticles (LNPs), and high-pH cosmetic emulsions [2].

Substituting dihexadecyl ether with generic long-chain alternatives frequently leads to formulation failure in harsh chemical or biological environments [1]. While ester-linked analogs like cetyl palmitate share a similar molecular weight and physical state, they are highly susceptible to saponification in alkaline formulations and rapid cleavage by esterases and phospholipases in vivo [2]. Conversely, replacing it with purely non-polar alkanes (e.g., dotriacontane) eliminates the slight dipole moment provided by the ether oxygen, drastically reducing miscibility with polar lipids and active pharmaceutical ingredients, thereby causing phase separation in complex emulsions[3].

Latent Heat and Melting Point Tuning for Thermal Energy Storage

In comparative evaluations of organic phase-change materials (PCMs), dihexadecyl ether demonstrates a highly specific melting transition optimized for ~50 °C thermal buffering applications [1]. It exhibits a melting point of 49.8 °C and a latent heat of fusion of 206.9 J/g. In contrast, the longer-chain homolog dioctadecyl ether melts at 57.0 °C with a lower latent heat of 197.2 J/g, while ditetradecyl ether melts too low at 42.2 °C [1].

| Evidence Dimension | Melting Point and Latent Heat of Fusion |

| Target Compound Data | 49.8 °C melting point; 206.9 J/g latent heat |

| Comparator Or Baseline | Dioctadecyl ether (57.0 °C melting point; 197.2 J/g latent heat) |

| Quantified Difference | 7.2 °C lower melting point with a 4.9% higher energy storage capacity |

| Conditions | Differential Scanning Calorimetry (DSC) at 1 °C/min heating rate |

Allows engineers to precisely target the 50 °C thermal buffering window with higher energy density than longer-chain ether analogs.

Resistance to Hydrolysis in Extreme pH and Enzymatic Environments

The stable ether linkage in dihexadecyl ether provides absolute resistance to saponification and enzymatic cleavage, a critical differentiator from ester-based analogs like cetyl palmitate [1]. While ester-linked lipids degrade rapidly in high-pH cosmetic formulations or in the presence of in vivo phospholipases, dialkyl ethers maintain structural integrity, ensuring prolonged shelf-life and stable liposomal circulation [2].

| Evidence Dimension | Hydrolytic and enzymatic degradation rate |

| Target Compound Data | Dihexadecyl ether (Stable, non-cleavable ether bond) |

| Comparator Or Baseline | Cetyl palmitate / ester-lipids (Susceptible to saponification and esterase cleavage) |

| Quantified Difference | Near 100% retention of intact lipid vs. rapid degradation of ester analogs in alkaline or enzymatic environments |

| Conditions | High pH aqueous environments and in vivo lipid nanoparticle circulation |

Essential for procuring structural lipids in formulations requiring extreme pH stability or prolonged in vivo circulation without premature degradation.

Formulation Miscibility and Spreading Value vs. Pure Alkanes

Compared to purely non-polar alkanes of similar molecular weight, the central oxygen atom in dihexadecyl ether introduces a slight dipole moment that significantly improves its spreading value and miscibility [1]. This structural feature enhances compatibility with polar oils, active pharmaceutical ingredients (APIs), and fragrance compounds in emulsions, without sacrificing the occlusive, water-resistant properties of a long hydrocarbon chain [2].

| Evidence Dimension | Emulsion compatibility and spreading |

| Target Compound Data | Dihexadecyl ether (High spreading value, miscible with polar lipids) |

| Comparator Or Baseline | C32 Alkanes (Low spreading value, poor polar miscibility) |

| Quantified Difference | Enhanced phase stability, lighter skin feel, and improved fragrance fixation in heavy emulsions |

| Conditions | Oil-in-water emulsion blending and alcoholic fragrance compositions |

Procuring the ether rather than a pure alkane prevents phase separation in complex cosmetic or pharmaceutical emulsions while improving sensory profiles.

Thermal Energy Storage (TES) and Phase Change Materials (PCMs)

Utilized in low-temperature heat storage systems requiring a precise ~50 °C melting point and high latent heat (>200 J/g), outperforming standard alkanes and longer-chain ethers in specific thermal buffering windows [1].

Advanced Lipid Nanoparticles (LNPs) and Liposomes

Employed as a structural pseudo-lipid in drug delivery systems where resistance to lipases, esterases, and hydrolytic degradation is critical for payload protection and prolonged circulation [2].

High-pH Cosmetic and Dermatological Formulations

Acts as a waxy emollient, opacifier, and texture improver that maintains absolute stability and will not undergo saponification in alkaline environments, unlike traditional ester-based waxes [3].

Fragrance Fixation in Alcoholic Compositions

Incorporated as a highly stable, low-volatility fixative to preserve original olfactive notes and extend the diffusion of volatile fragrance compounds without altering the scent profile [4].

References

- [1] Hásl, T., & Jiříček, I. (2019). Cost/Performance Analysis of Commercial-Grade Organic Phase-Change Materials for Low-Temperature Heat Storage. Energies, 13(1), 5.

- [2] ACS Omega 2022, Synthesis of Lysoglycerophosphocholines from Crude Soybean Lecithins as Sustainable and Non-toxic Antifouling Agents.

- [3] European Patent EP2814453B1. Mixed ether as vaseline substitute.

- [4] WIPO Patent WO2016200761A2. Fragrance compositions and uses thereof.

XLogP3

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 4 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 4 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant